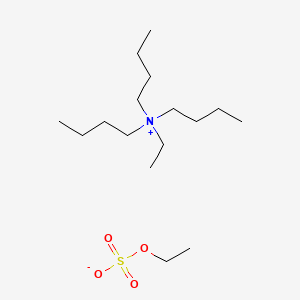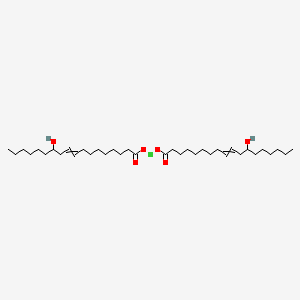
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
“(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a compound with the molecular formula C4H9NO3 . It has an average mass of 119.119 Da and a mono-isotopic mass of 119.058243 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, the synthesis of related compounds like ®-pipecolic acid, (2R,3R)-3-hydroxypipecolic acid has been accomplished starting from a common chiral synthon . The strategy employs regioselective aziridine ring opening, Wittig olefination, and RCM as the key chemical transformations .Molecular Structure Analysis
The molecular structure of a compound like “(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” can be analyzed using various techniques. The compound has 2 defined stereocenters . The (2R,3R) notation indicates the configuration of these stereocenters .Chemical Reactions Analysis
The chemical reactions of compounds like “(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” can be complex. Since enantiomers have identical physical properties, such as solubility and melting point, resolution of racemates into their component enantiomers is a process called resolution .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 344.7±27.0 °C at 760 mmHg, and a flash point of 162.3±23.7 °C . It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Component in Bestatin
(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic acid is identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray structure determination of this compound has confirmed its configuration and its significance in the composition of bestatin (Nakamura et al., 1976).
Synthesis from D-Glucono-δ-Lactone
The enantiomerically pure forms of this compound are synthesized from D-glucono-δ-lactone. These forms are crucial as structural units in KMI derivatives, which are potent inhibitors of BACE 1 (β-secretase) and HIV protease. The synthesis process highlights its pharmaceutical significance (Lee et al., 2006).
Different Synthetic Routes
Several synthetic routes, such as amino acid protocols, organometallic methods, and enzyme routes, have been explored for the preparation of this compound. These methods are assessed for their efficiency and potential for commercialization, indicating the compound's relevance in industrial-scale production (Huang Yibo, 2013).
Key Component in Amastatin and Bestatin
This compound is also a key component in amastatin and bestatin. A study on the facile synthesis of these compounds showcases their importance in pharmaceutical applications (Ishibuchi et al., 1992).
Role in Angiotensinogen Analogues
It is used in the design of angiotensinogen analogues as potent inhibitors of human plasma renin. This application demonstrates its significance in the development of therapeutic agents (Thaisrivongs et al., 1987).
Inhibition in Escherichia Coli
A study on the inhibition of thienylalanine incorporation in Escherichia coli by 2-amino-3-phenylbutanoic acid indicates its potential application in microbiological research and antibacterial strategies (Edelson & Keeley, 1963).
Quantum Computational Studies
Quantum computational, spectroscopic, and ligand-protein docking studies of this compound and its derivatives demonstrate its potential in the development of new drugs and understanding of molecular interactions (Raajaraman et al., 2019).
properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348593 | |
| Record name | (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
CAS RN |
62023-61-4 | |
| Record name | (αR,βR)-β-Amino-α-hydroxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, β-amino-α-hydroxy-, [R-(R*,R*)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















